molecular formula C8H4BrF3O3 B8183827 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B8183827
M. Wt: 285.01 g/mol
InChI Key: YYIBDLRPJLCTDL-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine, iron(III) bromide, acetic acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution: 4-Amino-2-hydroxy-3-(trifluoromethyl)benzoic acid.

    Oxidation: 4-Bromo-2-oxo-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Similar structure but lacks the hydroxyl and carboxylic acid groups.

    4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the bromine and hydroxyl groups.

    2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and trifluoromethyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-4-2-1-3(7(14)15)6(13)5(4)8(10,11)12/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIBDLRPJLCTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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